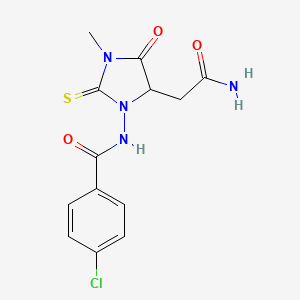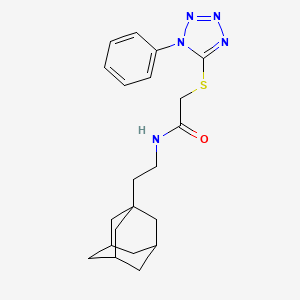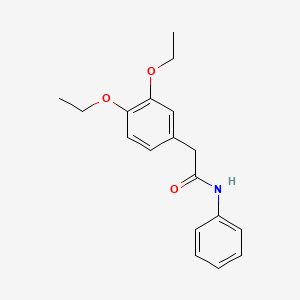![molecular formula C23H31NO3 B15006404 4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B15006404.png)
4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, and a phenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 5-methyl-2-(propan-2-yl)phenol: This intermediate can be synthesized through the alkylation of 5-methylphenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl bromide: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with 2-bromoethanol under acidic conditions.
Synthesis of 4-butoxybenzoyl chloride: This intermediate is prepared by reacting 4-butoxybenzoic acid with thionyl chloride.
Final Coupling Reaction: The final step involves the reaction of 2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl bromide with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or phenoxyethyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H31NO3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-butoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C23H31NO3/c1-5-6-14-26-20-10-8-19(9-11-20)23(25)24-13-15-27-22-16-18(4)7-12-21(22)17(2)3/h7-12,16-17H,5-6,13-15H2,1-4H3,(H,24,25) |
InChI Key |
IJOPBUILXUQZOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=C(C=CC(=C2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15006324.png)

![3-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B15006330.png)
![2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B15006338.png)
![N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide](/img/structure/B15006343.png)


![(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B15006366.png)
![N~2~-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B15006374.png)
![(2Z)-3-(2-amino-1H-benzimidazol-1-yl)-2-[(3-methylphenyl)carbonyl]prop-2-enenitrile](/img/structure/B15006386.png)
![Ethyl 3-{[(2-chlorophenyl)methyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15006401.png)


![1-benzyl-7-(2-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15006421.png)
